1-(1H-Pyrazol-1-yl)heptan-1-one
Description
1-(1H-Pyrazol-1-yl)heptan-1-one is a heterocyclic ketone featuring a pyrazole ring attached to a seven-carbon aliphatic chain terminating in a ketone group. Pyrazole-containing ketones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-pyrazol-1-ylheptan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-7-10(13)12-9-6-8-11-12/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
NJOCMLSEVJTDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-Pyrazol-1-yl)heptan-1-one can be achieved through several routes. One common method involves the reaction of heptan-1-one with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .
Chemical Reactions Analysis
1-(1H-Pyrazol-1-yl)heptan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1-(1H-Pyrazol-1-yl)heptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the pyrazole derivative being studied .
Comparison with Similar Compounds
Structural Analogues with Shorter Aliphatic Chains
a. 1-(1H-Pyrazol-1-yl)ethan-1-one (CAS 10199-64-1)
- Structure : Pyrazole linked to a two-carbon chain (acetyl group).
- Properties : Molecular formula C₅H₆N₂O, molecular weight 110.11 g/mol. Reported as a laboratory chemical with acute oral toxicity (H302) and skin irritation (H315) .
- Applications : Intermediate in synthesizing oxime esters with cytotoxic activity (e.g., derivatives in mouse fibroblast and neuroblastoma cell lines) .
b. 1-(1H-Pyrazol-1-yl)propan-1-one Derivatives
- Compound 23 (R = ethanone): Exhibited reduced FGFR1 inhibition (<40% at 0.1 µM) compared to nitrobenzene-substituted analogs .
- Compound 25 (R = propan-2-one) : Retained sub-micromolar activity (IC₅₀ = 45 nM), suggesting branched chains may mitigate steric hindrance .
Key Insight: Increasing chain length from ethanone to propanone improves binding in some contexts, but excessive bulk (e.g., propionyl groups) diminishes activity .
Heptan-1-one Derivatives with Alternative Substituents
a. 1-Cyclopropyl-2,3-di(pyridin-2-yl)heptan-1-one (20)
- Synthesis : Prepared via Michael addition using 1,2-bis(2-pyridyl)ethylene.
- Properties: Yellow oil; characterized by ¹H/¹³C NMR and MS.
b. 1-Phenyl-2,3-di(pyridin-2-yl)heptan-1-one (21)
- Activity: Not explicitly reported, but phenyl substitutions often improve lipophilicity and membrane permeability .
Structural Trend: Heptanone derivatives with aromatic substituents prioritize hydrophobic interactions, whereas pyrazole-containing variants may target polar binding pockets.
Pyrazole-Containing Ketones in Drug Discovery
a. 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters
b. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Synthesis: One-step reaction on Al₂O₃ (52% yield), suggesting solid-phase methods may apply to heptanone analogs .
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